molecular formula C16H24O B14215405 2,3-Diethyl-4-pentylbenzaldehyde CAS No. 820238-21-9

2,3-Diethyl-4-pentylbenzaldehyde

Cat. No.: B14215405
CAS No.: 820238-21-9
M. Wt: 232.36 g/mol
InChI Key: RLCCCMRERHHSEG-UHFFFAOYSA-N
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Description

2,3-Diethyl-4-pentylbenzaldehyde is an organic compound with the molecular formula C16H24O It is a derivative of benzaldehyde, characterized by the presence of ethyl and pentyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-4-pentylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with a suitable aldehyde precursor under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-4-pentylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,3-Diethyl-4-pentylbenzoic acid.

    Reduction: 2,3-Diethyl-4-pentylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction (e.g., nitro, sulfonyl, or halogenated compounds).

Scientific Research Applications

2,3-Diethyl-4-pentylbenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-4-pentylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the ethyl and pentyl substituents.

    4-Pentylbenzaldehyde: Similar structure but without the ethyl groups.

    2,3-Diethylbenzaldehyde: Similar structure but without the pentyl group.

Uniqueness

2,3-Diethyl-4-pentylbenzaldehyde is unique due to the presence of both ethyl and pentyl groups, which can influence its chemical reactivity and physical properties. These substituents may enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

820238-21-9

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2,3-diethyl-4-pentylbenzaldehyde

InChI

InChI=1S/C16H24O/c1-4-7-8-9-13-10-11-14(12-17)16(6-3)15(13)5-2/h10-12H,4-9H2,1-3H3

InChI Key

RLCCCMRERHHSEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)C=O)CC)CC

Origin of Product

United States

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